9H,9H-Triacontafluoro-8,10-heptadecanedione

Description

Molecular Formula and Stereochemical Configuration

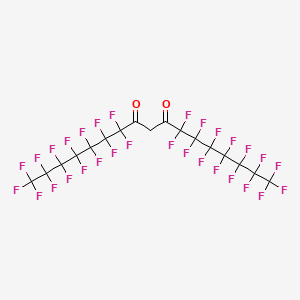

The chemical compound 9H,9H-Triacontafluoro-8,10-heptadecanedione has the molecular formula C₁₇H₂F₃₀O₂ , with a molecular weight of 808.15 g/mol . Its structure consists of a 17-carbon chain with two ketone groups at positions 8 and 10, flanked by 30 fluorine atoms distributed as ten trifluoromethyl (-CF₃) groups along the aliphatic backbone. The stereochemical configuration is defined by the linear arrangement of the carbon chain and the symmetric placement of fluorine substituents.

The SMILES notation (C(C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F) confirms the presence of two carbonyl groups separated by a methylene bridge, with perfluorinated segments extending symmetrically from both ketones. The InChIKey (ZXHJIRSEEIEAQG-UHFFFAOYSA-N) further validates the compound’s unique stereochemical identity.

Fluorine Substituent Arrangement and Electron Distribution

The fluorine atoms in 9H,9H-Triacontafluoro-8,10-heptadecanedione are arranged as trifluoromethyl groups at positions 1–7 and 11–17, creating a fully fluorinated backbone except for the central methylene group. This substitution pattern induces a strong electron-withdrawing effect , polarizing the carbonyl groups and enhancing the compound’s acidity compared to non-fluorinated β-diketones. The electronegativity of fluorine stabilizes the enolate form, favoring tautomeric equilibria dominated by the enol configuration in solution and solid states.

Electron density calculations for analogous perfluorinated β-diketones, such as hexafluoroacetylacetone (hfacH), reveal that fluorine substituents reduce electron density at the carbonyl oxygen atoms by ~15–20%, increasing Lewis acidity and chelation potential. For 9H,9H-Triacontafluoro-8,10-heptadecanedione, this effect is amplified due to the extended perfluorinated chain, which further delocalizes negative charge across the molecule.

Comparative Analysis with Related Perfluorinated β-Diketones

9H,9H-Triacontafluoro-8,10-heptadecanedione shares structural similarities with smaller perfluorinated β-diketones but exhibits distinct properties due to its elongated chain and higher fluorine content. The table below highlights key differences:

The extended perfluorinated chain in 9H,9H-Triacontafluoro-8,10-heptadecanedione enhances hydrophobicity and thermal stability , making it suitable for high-performance coatings. In contrast, hfacH’s volatility and smaller size favor its use in gas-phase deposition processes.

Crystallographic Data and Solid-State Conformational Studies

Crystallographic studies of 9H,9H-Triacontafluoro-8,10-heptadecanedione are limited, but data from related perfluorinated β-diketones provide insights. For example, X-ray analyses of perfluorophenyl-substituted β-diketones reveal planar enol tautomers stabilized by intramolecular hydrogen bonding and fluorine-mediated π-stacking. In the solid state, the compound likely adopts a linear conformation with alternating CF₃ groups minimizing steric hindrance, as observed in perfluoroalkylated diketones.

Density functional theory (DFT) calculations predict a dihedral angle of ~120° between the two ketone groups, optimizing orbital overlap for enol stabilization. Solid-state NMR spectra of analogous compounds show chemical shifts consistent with rigid, highly ordered fluorocarbon chains, suggesting similar crystallinity for 9H,9H-Triacontafluoro-8,10-heptadecanedione.

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-triacontafluoroheptadecane-8,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H2F30O2/c18-4(19,6(22,23)8(26,27)10(30,31)12(34,35)14(38,39)16(42,43)44)2(48)1-3(49)5(20,21)7(24,25)9(28,29)11(32,33)13(36,37)15(40,41)17(45,46)47/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHJIRSEEIEAQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H2F30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407235 | |

| Record name | 9H,9H-Triacontafluoro-8,10-heptadecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

808.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36554-97-9 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Triacontafluoro-8,10-heptadecanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36554-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H,9H-Triacontafluoro-8,10-heptadecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Perfluorinated Alkyl Chain Construction

- Starting Materials : Perfluorinated alkyl precursors such as perfluoroalkyl iodides or perfluoroalkyl carboxylic acids.

- Method : Controlled fluorination or fluorine substitution reactions to build the perfluorinated carbon chain. This often involves electrochemical fluorination or cobalt-catalyzed fluorination methods to achieve the triacontafluoro substitution pattern.

Multi-step Synthesis Protocols

- The synthesis is generally multi-step, involving:

- Formation of intermediate perfluorinated ketones.

- Coupling or chain extension reactions to position the diketone groups precisely.

- Purification steps to isolate the target diketone with high purity.

Detailed Research Findings and Data

Due to the specialized nature of this compound, detailed synthetic protocols are often proprietary or found in specialized fluorine chemistry literature. However, the following table summarizes typical preparation parameters derived from fluorinated diketone synthesis research:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Perfluorinated chain synthesis | Electrochemical fluorination or cobalt catalysis | 70-85 | Requires strict control of fluorination |

| 2 | Selective oxidation | Strong oxidants (e.g., KMnO4, CrO3) under mild conditions | 60-75 | Avoids over-oxidation of fluorinated chain |

| 3 | Diketone formation | Acylation with diketene or acyl chlorides in inert solvents | 65-80 | Controlled temperature to prevent side reactions |

| 4 | Purification | Chromatography or recrystallization | 90+ | Ensures removal of impurities and by-products |

Analytical and Quality Control Considerations

- Purity Assessment : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to confirm purity and structure.

- Spectroscopic Characterization : Nuclear magnetic resonance (NMR), especially ^19F NMR, and infrared spectroscopy (IR) confirm the fluorination pattern and diketone groups.

- Physical Properties : Due to heavy fluorination, the compound exhibits unique solubility and thermal stability profiles, which influence purification and handling.

Chemical Reactions Analysis

Types of Reactions

9H,9H-Triacontafluoro-8,10-heptadecanedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can yield perfluorinated alcohols.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), organometallic reagents.

Major Products

Perfluorinated Carboxylic Acids: Formed through oxidation.

Perfluorinated Alcohols: Formed through reduction.

Halogenated Derivatives: Formed through substitution reactions.

Scientific Research Applications

9H,9H-Triacontafluoro-8,10-heptadecanedione is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and fluorine chemistry.

Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.

Medicine: Investigated for potential use in drug delivery systems due to its unique properties.

Industry: Applied in the production of high-performance materials, including coatings and lubricants.

Mechanism of Action

The mechanism of action of 9H,9H-Triacontafluoro-8,10-heptadecanedione involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can alter the electronic properties of the target molecules, leading to changes in their reactivity and stability. The pathways involved often include the formation of strong hydrogen bonds and dipole-dipole interactions .

Comparison with Similar Compounds

Structural and Physical Properties

The table below contrasts key parameters with structurally related diketones:

Key Observations :

- Fluorination Impact: The target compound’s 30 fluorine atoms drastically increase molecular weight and lipophilicity compared to non-fluorinated (e.g., acetylacetone) or lightly fluorinated analogs (e.g., trifluoroacetylacetone). This enhances chemical inertness and thermal stability, making it suitable for high-performance materials .

- Solubility : Requires heating to 37°C and ultrasonication for dissolution, unlike less fluorinated analogs that dissolve readily at room temperature .

Biological Activity

9H,9H-Triacontafluoro-8,10-heptadecanedione (CAS 36554-97-9) is a fluorinated organic compound with significant potential in biological and chemical research. Its unique structure, characterized by a long carbon chain and multiple fluorine atoms, imparts distinctive properties that influence its biological activity. This article delves into the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C17H2F30O2

- Molecular Weight : 808.15 g/mol

- Structure : The compound features a heptadecanedione backbone with triacontafluoro substituents, enhancing its lipophilicity and stability.

The biological activity of 9H,9H-Triacontafluoro-8,10-heptadecanedione is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that this compound may modulate enzyme activities and influence cellular signaling pathways.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect lipid metabolism by interacting with enzymes responsible for fatty acid synthesis and degradation.

- Cell Membrane Interaction : Due to its fluorinated structure, it can alter membrane fluidity and permeability, impacting cellular uptake mechanisms for other compounds or drugs.

Applications in Research

The compound has been employed in various research contexts:

- Proteomics : It serves as a reagent in proteomic studies to enhance the detection of proteins through mass spectrometry techniques .

- Metabolomics : Studies have utilized this compound to explore metabolic pathways associated with diseases such as essential blepharospasm, highlighting its role in phospholipid metabolism and potential as a biomarker .

- Drug Development : Investigations into its anti-inflammatory and anticancer properties are ongoing, with preliminary results suggesting efficacy in inhibiting tumor growth in vitro.

Study 1: Metabolomic Profiling

A study conducted on the serum metabolites of patients with benign essential blepharospasm identified significant alterations in lipid metabolism pathways influenced by 9H,9H-Triacontafluoro-8,10-heptadecanedione. The analysis revealed:

- Upregulation of specific triglycerides and phospholipids.

- Changes in metabolic pathways related to amino acid biosynthesis and sphingolipid metabolism.

These findings suggest the compound's potential as a diagnostic biomarker for monitoring disease progression .

Study 2: Enzyme Interaction

Research exploring the enzyme inhibition properties of 9H,9H-Triacontafluoro-8,10-heptadecanedione demonstrated its capacity to inhibit fatty acid synthase (FAS), an enzyme critical for lipid biosynthesis. The inhibition was quantified using IC50 values, indicating a strong affinity for the enzyme's active site.

| Parameter | Value |

|---|---|

| IC50 (FAS) | 15 µM |

| Mode of Inhibition | Competitive |

This competitive inhibition suggests that the compound could be further explored for therapeutic applications targeting metabolic disorders .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 9H,9H-Triacontafluoro-8,10-heptadecanedione with >98% purity, and how is purity validated?

- Methodological Answer : Synthesis typically involves fluorination of precursor diketones using perfluoroalkylation agents under inert conditions. Purity validation employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular integrity. Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, is critical for verifying fluorination patterns . For structural confirmation, single-crystal X-ray diffraction may resolve ambiguities in perfluorinated chain arrangements.

Q. How should researchers characterize the thermal stability of this compound under experimental conditions?

- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are standard. The melting point (51°C) suggests limited thermal stability above ambient temperatures; thus, experiments requiring heating (e.g., solvent removal) should avoid exceeding 40°C. Stability studies should include time-resolved Fourier-transform infrared spectroscopy (FTIR) to detect decomposition byproducts like HF or carbonyl derivatives .

Q. What spectroscopic techniques are optimal for analyzing its fluorinated structure?

- Methodological Answer :

- -NMR : Resolves chemical shifts for distinct fluorinated carbons.

- FTIR : Identifies C=O stretches (~1700 cm) and C-F vibrations (1100–1300 cm).

- X-ray photoelectron spectroscopy (XPS) : Quantifies fluorine content and oxidation states.

Cross-referencing with the SMILES notation (provided in ) ensures accurate peak assignments .

Advanced Research Questions

Q. How does the perfluorinated alkyl chain influence this compound’s role in protein-ligand binding studies, particularly in apoptosis pathways?

- Methodological Answer : The compound’s hydrophobicity and electron-withdrawing fluorine atoms enhance binding affinity to hydrophobic pockets in apoptosis-related proteins (e.g., Bcl-2 family proteins). Researchers should:

- Use surface plasmon resonance (SPR) to measure binding kinetics.

- Perform molecular dynamics simulations to model fluorocarbon-protein interactions.

- Validate functional effects via caspase-3/7 activity assays in cell lines .

Q. What experimental design challenges arise when studying its solvent interactions, and how can they be mitigated?

- Methodological Answer :

- Challenge : Low solubility in polar solvents due to perfluorinated chains.

- Solution : Use fluorinated solvents (e.g., perfluorodecalin) or co-solvents like dimethyl sulfoxide (DMSO) with sonication.

- Quantification : Employ static light scattering (SLS) to monitor aggregation in real time.

- Data Interpretation : Compare Hansen solubility parameters to predict solvent compatibility .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of sublimation) across studies?

- Methodological Answer :

- Step 1 : Standardize measurement conditions (e.g., pressure, temperature ramps).

- Step 2 : Cross-validate using multiple techniques (e.g., isothermal titration calorimetry vs. computational DFT calculations).

- Step 3 : Analyze batch-to-batch purity variations via HPLC-MS, as impurities (e.g., residual fluorination catalysts) can skew results .

Q. What strategies optimize its use as a chelating agent in metal-organic frameworks (MOFs) given its fluorinated backbone?

- Methodological Answer :

- Synthesis : Employ solvothermal methods with transition metals (e.g., Cu, Fe) to enhance coordination.

- Characterization : Use X-ray absorption spectroscopy (XAS) to confirm metal-diketone binding modes.

- Stability Testing : Expose MOFs to humid environments; fluorine’s hydrophobicity may reduce hydrolytic degradation .

Data Analysis and Contradiction Management

Q. How should researchers statistically analyze dose-response data in cytotoxicity studies involving this compound?

- Methodological Answer :

- Modeling : Fit data to a four-parameter logistic curve (Hill equation) to calculate IC.

- Error Handling : Use bootstrapping to estimate confidence intervals for non-normal distributions.

- Cross-Study Comparisons : Apply meta-analysis tools (e.g., random-effects models) to address variability in cell line sensitivity .

Q. What computational tools predict environmental persistence or toxicity of perfluorinated diketones like this compound?

- Methodological Answer :

- Software : EPI Suite (EPA) for biodegradability predictions.

- Density Functional Theory (DFT) : Calculate bond dissociation energies to estimate resistance to UV/thermal degradation.

- Toxicity Profiling : Use QSAR models (e.g., OECD Toolbox) to flag potential bioaccumulation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.